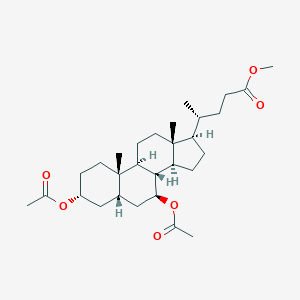
德克斯凯托洛芬托美沙坦
描述
Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, which is the dextrorotatory enantiomer of ketoprofen. It is recognized for its analgesic, anti-inflammatory, and antipyretic properties, primarily utilized for the treatment of various pain conditions without the side effects associated with racemic ketoprofen (Rossi et al., 2020).
Synthesis Analysis
Dexketoprofen trometamol is synthesized from dexketoprofen, involving the combination with tromethamine to improve its solubility and absorption characteristics, facilitating rapid onset of action. This modification aims to enhance the pharmacokinetic profile, making it suitable for both oral and parenteral administration (Öztürk et al., 2019).
Molecular Structure Analysis
The molecular and crystal structures of dexketoprofen trometamol have been extensively analyzed, revealing how water molecules are arranged in dimers, sandwiched between piles of trometamol cations in its dihydrate salt form. This arrangement significantly influences its solubility and stability, impacting its pharmacological effectiveness (Rossi et al., 2020).
Chemical Reactions and Properties
The chemical properties of dexketoprofen trometamol facilitate its interaction with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting prostaglandin synthesis. This mechanism is responsible for its anti-inflammatory and analgesic effects. The trometamol salt form enhances its water solubility, which is crucial for its rapid absorption and onset of action (Öztürk et al., 2019).
Physical Properties Analysis
Dexketoprofen trometamol showcases excellent solubility in water, a property that is significantly enhanced by the trometamol salt formation. This solubility plays a vital role in its pharmacokinetics, allowing for rapid absorption and onset of action, particularly important for its use in acute pain management (Rossi et al., 2020).
Chemical Properties Analysis
The trometamol salt form of dexketoprofen exhibits strong H-bond donors and acceptors, which contribute to its stability and solubility. These chemical properties ensure that dexketoprofen trometamol is efficiently absorbed and metabolized, leading to its effectiveness in pain management without significant accumulation in the body, thereby minimizing potential side effects (Rossi et al., 2020).
科学研究应用
晶体学研究
德克斯凯托洛芬托美沙坦已在晶体学研究中得到应用 . 通过单晶X射线衍射确定了迄今为止唯一已知的德克斯凯托洛芬托美沙坦水合物相 (DK-T_2H2O) 的晶体结构 . 水分子排列成二聚体,包含在孤立的位点中,并夹在成堆的托美沙坦阳离子之间 .
计算研究
已经对德克斯凯托洛芬托美沙坦进行了计算研究 . 量子力学固态计算为晶体-晶体水化/脱水过程中的可能中间结构提供了一些提示 .
生物等效性研究
德克斯凯托洛芬托美沙坦已用于生物等效性研究 . 本研究旨在解释禁食人类在口服性能上的差异,这些人类根据德克斯凯托洛芬托美沙坦 (DKT) 盐的三种不同药物产品配方分为不同的组别 .
药代动力学分析
对德克斯凯托洛芬托美沙坦进行了药代动力学分析 . 非生物等效 (非-BE) 片剂组比参考和 BE 片剂组获得了更高的血浆 C max 和曲线下面积 (AUC) .
镇痛功效研究
作用机制
Target of Action
Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Dexketoprofen trometamol acts by inhibiting the activity of the COX enzymes, thereby reducing the synthesis of prostaglandins . This inhibition prevents the production of prostaglandins, which would otherwise cause swelling, inflammation, and pain . Along with its peripheral analgesic action, dexketoprofen also possesses central analgesic action .
Biochemical Pathways
The primary biochemical pathway affected by dexketoprofen trometamol is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, dexketoprofen trometamol prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the levels of prostaglandins, which are responsible for mediating pain, inflammation, and fever .
Pharmacokinetics
Dexketoprofen trometamol exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . Dexketoprofen trometamol is strongly bound to plasma proteins, particularly albumin . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites . No ®-(-)-ketoprofen is found in the urine after administration of dexketoprofen, confirming the absence of bioinversion of the (S)-(+)-enantiomer in humans .
Result of Action
The primary result of dexketoprofen trometamol’s action is the reduction of inflammation and pain . By inhibiting the synthesis of prostaglandins, dexketoprofen trometamol effectively reduces the physiological responses mediated by these compounds, including inflammation, pain, and fever . The analgesic efficacy of the oral pure (S)-(+)-enantiomer is roughly similar to that observed after double dosages of the racemic compound .
Action Environment
The action of dexketoprofen trometamol can be influenced by various environmental factors. For instance, the profile of absorption is changed when dexketoprofen is ingested with food, reducing both the rate of absorption (tmax) and the maximal plasma concentration .
安全和危害
生化分析
Biochemical Properties
Dexketoprofen trometamol interacts with cyclooxygenase enzymes (COX), which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, dexketoprofen trometamol prevents the production of prostaglandins, thereby reducing inflammation and pain . It is metabolized by the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) .
Cellular Effects
Dexketoprofen trometamol exerts its effects on various types of cells by influencing cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the production of prostaglandins, it can reduce inflammation and pain at the cellular level .
Molecular Mechanism
The molecular mechanism of dexketoprofen trometamol involves its binding interactions with cyclooxygenase enzymes, leading to the inhibition of these enzymes . This prevents the synthesis of prostaglandins, reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, dexketoprofen trometamol shows changes in its effects over time. It is rapidly absorbed, with a time to maximum plasma concentration of between 0.25 and 0.75 hours . It does not accumulate significantly when administered as 25mg of free acid 3 times daily .
Dosage Effects in Animal Models
In animal models, the effects of dexketoprofen trometamol vary with different dosages . At doses above 7mg, dexketoprofen was significantly superior to placebo in patients with moderate to severe pain .
Metabolic Pathways
Dexketoprofen trometamol is involved in metabolic pathways that include the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) . It is primarily conjugated to an acyl-glucuronide .
Transport and Distribution
Dexketoprofen trometamol is strongly bound to plasma proteins, particularly albumin . It is not involved in the accumulation of xenobiotics in fat tissues .
Subcellular Localization
The subcellular localization of dexketoprofen trometamol is primarily within the cytoplasm due to its interaction with cytoplasmic enzymes such as cyclooxygenases . Its activity is influenced by its localization within the cell .
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMDHVOUNDEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935485 | |
| Record name | 2-(3-Benzoylphenyl)propanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156604-79-4 | |
| Record name | 2-(3-Benzoylphenyl)propanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





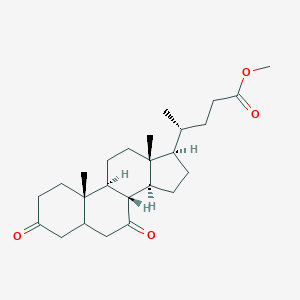
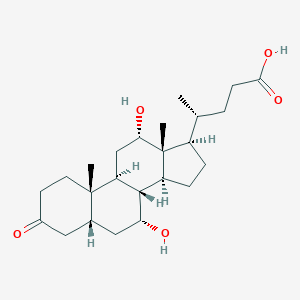
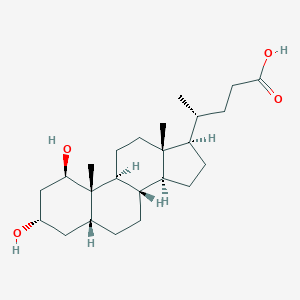
![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)

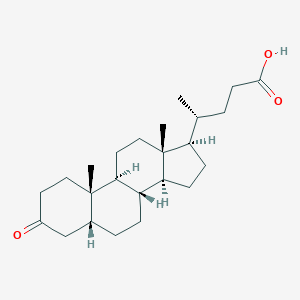

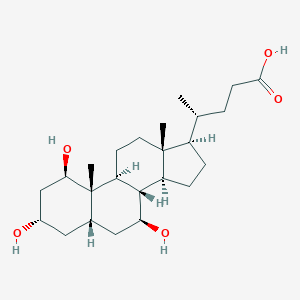

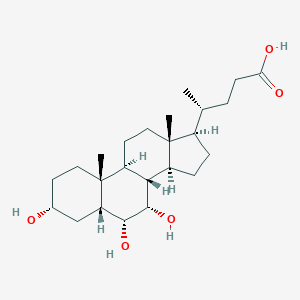
![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)
